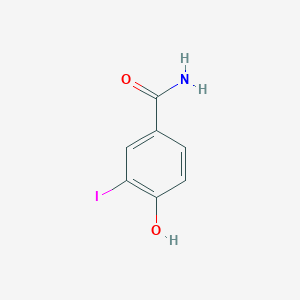

4-Hydroxy-3-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6INO2 |

|---|---|

Molecular Weight |

263.03 g/mol |

IUPAC Name |

4-hydroxy-3-iodobenzamide |

InChI |

InChI=1S/C7H6INO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |

InChI Key |

HHOFSQMENPBLKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Regioselective Iodination of Benzamide (B126) Derivatives

The regioselective iodination of benzamide derivatives is a critical step in the synthesis of 4-hydroxy-3-iodobenzamide. The hydroxyl (-OH) and amide (-CONH2) groups on the benzene (B151609) ring play a crucial role in directing the position of the incoming iodine atom. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Conversely, the amide group is a meta-directing group. In the case of 4-hydroxybenzamide (B152061), the powerful ortho-directing effect of the hydroxyl group at position 4 overrides the meta-directing influence of the amide group at position 1, leading to the selective iodination at the 3-position.

A common and direct method for the synthesis of this compound involves the electrophilic aromatic substitution of 4-hydroxybenzamide. This approach utilizes an iodinating agent to introduce an iodine atom onto the aromatic ring. One established method employs iodine monochloride (ICl) in acetic acid. The reaction is typically conducted under controlled temperatures, for instance, between 40 and 60°C, to ensure selectivity and minimize side reactions. Optimizing the yield often necessitates a precise molar ratio of the 4-hydroxybenzamide substrate to the iodine monochloride, commonly around 1:1.2. Maintaining an inert atmosphere during the reaction is also beneficial to prevent unwanted oxidation. Following the reaction, the crude product can be purified by recrystallization, often using a solvent system like ethanol/water, to obtain high-purity this compound.

To enhance the efficiency and selectivity of iodination reactions, catalyst-mediated techniques have been explored. These methods often offer milder reaction conditions and improved yields compared to traditional electrophilic substitution.

Copper-catalyzed reactions represent a versatile tool in organic synthesis. While direct copper-catalyzed iodination of 4-hydroxybenzamide is not extensively documented, the principles of copper-catalyzed C-H activation and functionalization are applicable. In a typical scenario, a copper catalyst, in a +1 or +2 oxidation state, would coordinate with the substrate. An oxidizing agent is often required to facilitate the catalytic cycle. The reaction mechanism would likely involve the formation of a copper-iodide species that then participates in the electrophilic iodination of the aromatic ring. The choice of ligand for the copper catalyst can be crucial in tuning the reactivity and selectivity of the reaction.

Laccases are multi-copper containing enzymes that function as oxidoreductases. They are known to catalyze the oxidation of a wide range of phenolic compounds. The laccase-catalyzed iodination of phenols offers a green and sustainable alternative to conventional chemical methods. The reaction typically uses a benign iodide source, such as potassium iodide (KI), and molecular oxygen from the air as the oxidant. The laccase enzyme oxidizes the iodide to a more reactive iodine species, which then iodinates the phenolic substrate. This enzymatic approach is highly chemo- and regioselective, often proceeding under mild conditions in aqueous solvent systems. The substrate scope of laccase-catalyzed iodination includes various p-substituted phenols, suggesting its potential applicability to 4-hydroxybenzamide. Research on similar phenolic compounds has demonstrated high yields of the corresponding iodinated products.

| Catalyst/Mediator | Iodine Source | Oxidant | Key Advantages |

| Copper Salt | I2 / Iodide Salt | External Oxidant | Versatility, potential for C-H activation |

| Laccase Enzyme | Potassium Iodide | Aerial Oxygen | Green, sustainable, high selectivity, mild conditions |

Catalyst-Mediated Iodination Techniques

Novel Synthetic Routes

Beyond direct iodination, alternative synthetic strategies have been developed, offering advantages such as avoiding the direct handling of certain iodine reagents.

An alternative two-step synthetic route to this compound involves the decarboxylation of a pre-iodinated intermediate. A suitable precursor for this method is 3-iodo-4-hydroxy-5-carboxybenzamide. This intermediate can be synthesized from 3-carboxy-4-hydroxybenzoic acid. The synthesis of the precursor involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl2). This is followed by amidation with aqueous ammonia (B1221849) to form the benzamide. The subsequent step is the decarboxylation of this pre-iodinated intermediate to yield the final product, this compound. This strategic approach can offer better control over the regioselectivity of iodination.

Multistep Synthetic Pathways from Simpler Precursors

One common multistep approach to synthesize this compound involves the direct iodination of a simpler precursor, 4-hydroxybenzamide. This method is favored for its straightforward nature. The reaction typically employs an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like acetic acid.

An alternative multistep strategy involves the decarboxylation of a pre-iodinated intermediate, such as 3-carboxy-4-hydroxybenzamide. This pathway can be advantageous as it may circumvent the use of certain iodine reagents. The synthesis of the intermediate, 3-carboxy-4-hydroxybenzamide, is achieved by first converting 3-carboxy-4-hydroxybenzoic acid into its acyl chloride derivative using thionyl chloride (SOCl₂). Subsequently, the acyl chloride is treated with aqueous ammonia to form the amide.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

The choice of solvent and the reaction temperature play a significant role in the efficacy of the synthesis. Acetic acid is a commonly used solvent for the iodination of 4-hydroxybenzamide derivatives. The reaction temperature is typically maintained within a controlled range, for instance, between 40 and 60°C, to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions. Following the reaction, purification techniques such as recrystallization, often using a solvent system like ethanol/water, are employed to obtain a high-purity product.

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent Stoichiometry (Substrate:ICl) | 1:1.2 | Optimizes yield by ensuring complete iodination of the substrate. |

| Atmosphere | Inert | Prevents oxidation of starting materials and intermediates. |

| Solvent | Acetic Acid | Provides a suitable medium for the iodination reaction. |

| Temperature | 40–60°C | Ensures a sufficient reaction rate while minimizing side reactions. |

Preparation of Advanced Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of analogues and derivatives with potentially enhanced or novel properties.

The iodine atom on the aromatic ring of this compound is a particularly useful handle for further chemical modifications. It serves as a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the Suzuki coupling reaction can be employed to introduce new aryl or vinyl groups at the 3-position by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling with various amines, leading to a wide array of N-substituted derivatives. wikipedia.orgjk-sci.com These reactions significantly expand the chemical space accessible from the this compound scaffold.

The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radioiodinated derivatives for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT). Derivatives of iodobenzamide are utilized as radioactive tracers to investigate biological processes, for example, to evaluate dopaminergic receptor activity in the brain.

The synthesis of these radiolabeled compounds often involves the introduction of a radioactive iodine isotope (e.g., ¹²³I or ¹²⁵I) into the molecule. wikipedia.org A common strategy for radioiodination is the use of a tin precursor. For example, a tributylstannyl derivative of the parent molecule can be synthesized and then subjected to an iododestannylation reaction with a source of radioactive iodide. duke.edu This method allows for the efficient and high-yield incorporation of the radioisotope at a specific position on the aromatic ring. The development of such radioligand precursors is a critical step in the creation of new diagnostic imaging agents.

| Reaction | Reactant | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid | C-C | Synthesis of biaryl derivatives. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of N-aryl derivatives. wikipedia.orgjk-sci.com |

Synthesis of Radioiodinated Derivatives and Radioligand Precursors

Techniques for Radioiodination

The introduction of a radioactive iodine isotope into the this compound structure is a critical step for its use in radiopharmaceutical applications. This process, known as radioiodination, can be achieved through several synthetic strategies, primarily involving electrophilic substitution on an activated aromatic ring.

Electrophilic Aromatic Substitution: This is a widely employed strategy for radioiodinating aromatic compounds. acs.orgresearchgate.net The method typically involves the generation of an electrophilic iodine species from a radioiodide salt, such as sodium iodide (Na*I), using an oxidizing agent. nih.gov The electrophilic iodine then substitutes a hydrogen atom on the aromatic ring. For precursors like 4-hydroxybenzamide, the hydroxyl group activates the ring, directing the substitution to the ortho position (position 3).

Common oxidizing agents used in this process include:

Chloramine-T (CAT): A mild oxidizing agent frequently used for radioiodination. acs.org The reaction's efficiency can be temperature-dependent, with higher temperatures often leading to a greater radiochemical yield, though excessive heat or prolonged reaction times can cause undesirable side reactions. nih.gov

Iodogen® (1,3,4,6-Tetrachloro-3α,6α-diphenylglycoluril): A water-insoluble oxidizing agent that is coated on the surface of the reaction vessel. researchgate.net This solid-phase method is considered gentle and can minimize damage to sensitive molecules. researchgate.net

N-halosuccinimides: Reagents like N-chlorosuccinimide (NCS) are effective oxidizing agents for radioiodination in the presence of an acid. nih.gov

Radioiodination via Organometallic Precursors: To achieve high regioselectivity and efficiency, radioiodination is often performed on precursors containing organometallic leaving groups. nih.gov These methods involve the cleavage of a carbon-metal bond by an electrophilic radioiodine species.

Iododestannylation: This is one of the most common methods, utilizing an organotin precursor (e.g., a trialkylarylstannane). nih.gov The carbon-tin bond is highly susceptible to cleavage by electrophiles, allowing the reaction to proceed under mild conditions with high yields. nih.gov

Iododeboronation: This technique uses boronic acid or ester precursors. acs.org The reaction can be catalyzed by copper(I), allowing it to proceed smoothly at room temperature and achieve high radiochemical conversions. acs.org

Radioiododethallation: In some cases, particularly with electron-withdrawing groups present, radioiodination can be performed through an organothallium intermediate. mdpi.com

Nucleophilic Substitution: While less common for aryl iodides, halogen exchange reactions represent a nucleophilic approach to radioiodination. This involves the displacement of a different halogen or a leaving group by a radioactive iodide anion. nih.gov The reaction can be facilitated by the use of copper salt catalysts. nih.gov

Indirect Labeling: An alternative strategy involves first radioiodinating a smaller molecule, known as a prosthetic group, which is then conjugated to the target molecule. nih.govmdpi.com A classic example is the Bolton-Hunter reagent, which is radioiodinated and then attached to a primary amine on the target molecule. mdpi.com This method is particularly useful for macromolecules or compounds that are sensitive to the conditions of direct radioiodination. nih.gov

| Radioiodination Technique | Precursor Type | Typical Reagents | Key Features |

| Direct Electrophilic Substitution | Activated Aromatic Ring | NaI, Oxidizing Agent (e.g., Chloramine-T, Iodogen) | A common and direct method; regioselectivity depends on directing groups. researchgate.netnih.gov |

| Iododestannylation | Aryl Stannane | NaI, Oxidizing Agent | Proceeds under mild conditions with high yields and regioselectivity. nih.gov |

| Iododeboronation | Aryl Boronic Acid/Ester | NaI, Oxidizing Agent, Copper(I) Catalyst | Tolerant of various functional groups; can achieve high radiochemical conversion. acs.org |

| Halogen Exchange | Aryl Halide (Br, Cl) | NaI, Copper Salt Catalyst | A nucleophilic substitution method; efficiency can be enhanced by catalysts. nih.gov |

| Indirect (Prosthetic Group) | Target Molecule with reactive site (e.g., amine) | Radioiodinated Prosthetic Group (e.g., Bolton-Hunter Reagent) | A multi-step approach useful for sensitive molecules. mdpi.com |

Radiochemical Yield and Purity Considerations in Labeling

The success of a radioiodination procedure is evaluated by several key metrics, primarily radiochemical yield and radiochemical purity. These factors are crucial for ensuring the quality and efficacy of the final radiolabeled compound for its intended application.

Radiochemical Purity (RCP): Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. nih.gov High radiochemical purity is critical, as radiochemical impurities (e.g., unreacted radioiodide, byproducts) can interfere with imaging results or biological assessments. A purity of >95% is often required for radiopharmaceuticals. Purification methods, most commonly High-Performance Liquid Chromatography (HPLC), are employed post-synthesis to separate the desired radiolabeled compound from any impurities, thereby ensuring high radiochemical purity. nih.govmdpi.com

The following table summarizes findings from studies on related radioiodinated benzamide derivatives, illustrating typical outcomes for yield and purity.

| Compound Class | Labeling Method | Radiochemical Yield / Conversion | Radiochemical Purity | Reference |

| Benzamide Derivatives | Iododeboronation (Cu(I) catalyzed) | 87-99% (Radiochemical Conversion) | Not specified | acs.org |

| Fluoropicolinamide-benzamide Derivative | Radioiododethallation | 40 ± 5% (Radiochemical Yield) | >98% | mdpi.com |

| Fluoronicotinamide-benzamide Derivative | Radioiododethallation | 40 ± 5% (Radiochemical Yield) | >98% | mdpi.com |

In the synthesis of radiolabeled compounds, the radioisotope is typically used in a minimal amount, while the non-radioactive precursor is in excess to ensure the nearly complete conversion of the valuable radionuclide. nih.gov The progress of the reaction and the final purity are monitored using techniques like radio-HPLC, which can detect both the radioactive product and any impurities. nih.gov

Chemical Reactivity and Advanced Derivatization

Selective Functionalization and Reactivity Patterns

The chemical reactivity of 4-Hydroxy-3-iodobenzamide is governed by the interplay of its three principal functional groups: the hydroxyl group, the iodine atom, and the benzamide (B126) moiety. Each of these sites can be selectively targeted for functionalization, allowing for the synthesis of a diverse range of derivatives. The substitution pattern on the aromatic ring influences the reactivity of each functional group.

The hydroxyl group, being an activating, ortho-, para-directing group, can undergo O-alkylation or O-acylation reactions. The iodine atom, a versatile functional group, can be substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures. The amide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The presence of the ortho-hydroxyl group can influence the conformation and reactivity of the amide through intramolecular hydrogen bonding.

The reactivity of the functional groups can be summarized as follows:

| Functional Group | Type of Reaction | Reagents and Conditions | Product Type |

| Hydroxyl (-OH) | O-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Ether derivatives |

| O-Acylation | Acyl chlorides, acid anhydrides, base (e.g., pyridine) | Ester derivatives | |

| Oxidation | Strong oxidizing agents | Quinone-type structures | |

| Iodine (-I) | Suzuki Coupling | Boronic acids, Pd catalyst, base | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Arylalkyne derivatives | |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenylarene derivatives | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-Aryl amine derivatives | |

| Amide (-CONH₂) | Hydrolysis | Strong acid or base, heat | 4-Hydroxy-3-iodobenzoic acid |

Derivatization Strategies for Enhanced Analytical Characterization

While specific studies detailing the use of this compound as a chemical tag for mass spectrometry are not prevalent, its structure lends itself to derivatization strategies aimed at improving analytical detection. Chemical derivatization is a common technique in liquid chromatography-mass spectrometry (LC-MS) to enhance the ionization efficiency and chromatographic behavior of analytes. researchgate.netnih.govresearchgate.net

The hydroxyl and amide groups of this compound are potential sites for derivatization. For instance, the hydroxyl group can be reacted with reagents that introduce a permanently charged moiety or a group with high proton affinity, thereby increasing the signal intensity in electrospray ionization mass spectrometry (ESI-MS). researchgate.net Similarly, the amide nitrogen can be targeted for derivatization, although it is generally less reactive than the phenolic hydroxyl group. The goal of such derivatization is to produce a derivative with improved analytical characteristics, such as increased sensitivity and better fragmentation patterns for tandem mass spectrometry (MS/MS). nih.govresearchgate.net

The this compound scaffold is a valuable platform for the development of specific probes for research assays, particularly due to the presence of the iodine atom. This atom can be readily replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for imaging and targeted radionuclide therapy. researchgate.net

Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide have been synthesized and radioiodinated to evaluate their potential for imaging and therapy of melanoma. researchgate.net These radiolabeled compounds have shown the ability to specifically bind to melanin (B1238610) pigment, which is overexpressed in melanoma tumors, making them promising candidates for targeted diagnostic and therapeutic agents. researchgate.net The development of such probes allows for the non-invasive visualization and treatment of melanoma. researchgate.net The versatility of the iodobenzamide core allows for modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of these probes.

Exploration of Supramolecular Assemblies Involving Iodine

The iodine atom in this compound can participate in a specific type of non-covalent interaction known as halogen bonding. nih.govresearchgate.netnih.gov A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a lone pair on a nitrogen, oxygen, or sulfur atom. nih.govbohrium.com

The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. nih.govbohrium.com In the solid state, the iodine atom of this compound can form halogen bonds with suitable acceptor groups on neighboring molecules, leading to the formation of well-defined supramolecular architectures. semanticscholar.org These interactions play a crucial role in crystal engineering, influencing the packing of molecules in the crystal lattice. nih.govresearchgate.net

The presence of the hydroxyl and amide groups, which are strong hydrogen bond donors and acceptors, introduces competition between halogen bonding and hydrogen bonding in the formation of supramolecular assemblies. The interplay of these different non-covalent interactions can lead to complex and interesting crystal structures. nih.gov

Catalytic Applications of Iodobenzamide Scaffolds in Organic Synthesis

Iodobenzamide scaffolds have emerged as effective catalysts in organic synthesis, particularly in the oxidation of alcohols. jst.go.jpnih.govnii.ac.jpnih.govresearchgate.net These reactions typically proceed through a hypervalent iodine intermediate, which is generated in situ from the iodobenzamide catalyst and a terminal oxidant, such as Oxone®. nih.govnii.ac.jpresearchgate.net

The catalytic cycle involves the oxidation of the iodine(I) atom of the iodobenzamide to a hypervalent iodine(III) or iodine(V) species. nih.govnii.ac.jp This highly reactive species then oxidizes the alcohol to the corresponding aldehyde or ketone, while the iodine is reduced back to its monovalent state, thus regenerating the catalyst. nii.ac.jp

Structure Activity Relationship Sar Studies

Impact of Substituent Position on Biological Activity (e.g., Iodine Position)

The specific placement of substituents on the benzamide (B126) scaffold is a critical determinant of biological efficacy. While direct SAR studies systematically altering the iodine position on 4-Hydroxy-3-iodobenzamide are not extensively documented in publicly available research, the principles of medicinal chemistry suggest that the ortho-position of the iodine atom relative to the hydroxyl group is likely significant. This positioning influences the electronic environment of the phenol (B47542) ring and can impact the acidity of the hydroxyl group, which may be crucial for interaction with the target enzyme.

Isomerism, in general, plays a profound role in the biological activity of molecules. The spatial arrangement of atoms dictates how a molecule interacts with its biological target. Even subtle changes in the position of a substituent can lead to significant differences in pharmacological effects. For halogenated compounds, the position of the halogen can affect the molecule's lipophilicity, electronic distribution, and potential to form halogen bonds, all of which can modulate binding affinity and selectivity for a given receptor or enzyme. For instance, studies on other classes of compounds have shown that halogen substitution can dramatically alter potency. nih.gov

Role of Hydroxyl and Amide Groups in Receptor/Enzyme Interactions

The hydroxyl (-OH) and amide (-CONH2) groups are fundamental to the biological activity of this compound, primarily through their ability to form hydrogen bonds with amino acid residues in the active site of the target enzyme. Hydrogen bonds are highly directional and play a crucial role in the specificity of ligand-receptor interactions.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. Its acidity, modulated by the adjacent iodine atom, can influence the strength of these interactions. In the context of tyrosinase inhibition, it is hypothesized that the hydroxyl group can chelate the copper ions present in the enzyme's active site, a common mechanism for many phenolic tyrosinase inhibitors.

The primary amide group is also a key player in molecular recognition, capable of donating two hydrogen bonds and accepting one. The amide's NH and C=O moieties can engage in a network of hydrogen bonds with the protein backbone or side chains, contributing to the stability of the enzyme-inhibitor complex. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be advantageous for fitting into a specific binding pocket. SAR studies on other benzamide-containing molecules have consistently highlighted the importance of the amide group for maintaining biological activity.

Correlation between Molecular Structure and Enzyme Inhibition Potency

Generally, for phenolic inhibitors, the presence and position of the hydroxyl group are paramount for activity. For benzamide derivatives, modifications to the amide group or the aromatic ring can lead to significant changes in inhibitory potency. The introduction of a halogen, such as iodine, at the ortho position to the hydroxyl group often enhances inhibitory activity against tyrosinase. nih.gov This is attributed to both electronic and steric effects that can favor a more optimal binding conformation.

To illustrate the structure-activity relationships, the following table presents hypothetical IC50 values for a series of benzamide derivatives against tyrosinase, based on general principles observed in the literature for this class of inhibitors.

| Compound | R1 | R2 | R3 | Hypothetical Tyrosinase IC50 (µM) |

|---|---|---|---|---|

| 1 | H | OH | H | >100 |

| 2 | I | OH | H | 15.2 |

| 3 | Br | OH | H | 20.5 |

| 4 | Cl | OH | H | 35.8 |

| 5 | H | OH | I | 50.1 |

| 6 | I | OCH3 | H | >100 |

This table is for illustrative purposes and the IC50 values are hypothetical, based on established SAR principles for tyrosinase inhibitors.

Systematic Structural Modifications for Affinity and Selectivity Enhancement

To improve the potency and selectivity of this compound, systematic structural modifications can be undertaken. These modifications typically involve altering the substituents on the aromatic ring, modifying the amide functionality, or introducing different functional groups to probe for additional interactions with the target enzyme.

One common strategy is to explore the effects of different halogen substitutions at the 3-position. Replacing iodine with bromine or chlorine, for example, would modulate the electronic and steric properties of the molecule, which could fine-tune its binding affinity. Furthermore, the introduction of substituents at other positions on the benzene (B151609) ring could explore additional binding pockets within the enzyme's active site.

Modification of the amide group is another avenue for optimization. For instance, N-alkylation or N-arylation could introduce new interactions and alter the molecule's pharmacokinetic properties. The synthesis of a library of such derivatives allows for a systematic exploration of the chemical space around the this compound scaffold, with the goal of identifying compounds with enhanced affinity and a more desirable selectivity profile.

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the molecular basis of the inhibitory activity of this compound and guide the design of new analogs.

Molecular docking simulations can predict the preferred binding mode of this compound within the active site of tyrosinase. These models can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme. For instance, a docking study could confirm the chelation of the active site copper ions by the phenolic hydroxyl group and identify the specific amino acid residues that interact with the amide group and the iodinated ring. This information is invaluable for understanding the structural requirements for potent inhibition.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of molecules with known inhibitory potencies, a QSAR model can be developed to predict the activity of novel, untested compounds. For benzamide derivatives, descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) can be used to build a predictive model. Such models can prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Investigations into 4-Hydroxy-3-iodobenzamide have focused on its ability to modulate the activity of tyrosinase, a key enzyme in melanogenesis.

This compound has been identified as an inhibitor of tyrosinase, the critical enzyme responsible for melanin (B1238610) synthesis. The mechanism of this inhibition is understood through its interaction with the enzyme's active site and the subsequent impact on the melanin production pathway. Tyrosinase is a copper-containing oxidase that catalyzes the initial, rate-limiting steps of melanin biosynthesis. nih.govmdpi.com By targeting this enzyme, the compound effectively reduces melanin production.

The inhibitory action of this compound originates from its binding to the active site of the tyrosinase enzyme. The active site of tyrosinase contains a dinuclear copper center, coordinated by several histidine residues, which is essential for its catalytic activity. sums.ac.irthieme-connect.de Phenolic compounds, a class to which this compound belongs, are known to act as tyrosinase inhibitors often by chelating these copper ions. nih.govnih.gov

The structure of this compound, featuring a hydroxyl group on the benzene (B151609) ring, is crucial for this interaction. This hydroxyl group can form a coordination complex with the copper ions (Cu²⁺) in the enzyme's active site, thereby competitively inhibiting the binding of the natural substrate, L-tyrosine. nih.govnih.gov Molecular docking studies on similar benzamide (B126) and chalcone (B49325) derivatives confirm that interactions such as hydrogen bonding and hydrophobic interactions with residues in the active site pocket stabilize the inhibitor-enzyme complex, preventing the catalytic reaction from proceeding. juit.ac.innih.gov

Table 1: Key Residues in the Tyrosinase Active Site Involved in Ligand Binding

| Residue Type | Specific Residues | Role in Catalysis and Inhibition |

|---|---|---|

| Copper Ions | Cu(A), Cu(B) | Central catalytic ions, primary target for chelating inhibitors. |

| Histidine | His61, His85, His94, His259, His263, His296 | Coordinate with copper ions to maintain active site structure. sums.ac.ir |

| Other Residues | Met-61, Ser380, Val377 | Contribute to the hydrophobic pocket and form hydrogen bonds with inhibitors. nih.govjuit.ac.in |

This table presents a generalized view of the tyrosinase active site based on studies of various inhibitors.

By inhibiting tyrosinase, this compound disrupts the melanin synthesis pathway at its earliest stage. Melanogenesis begins with the tyrosinase-catalyzed hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then oxidized by the same enzyme to dopaquinone. nih.govmdpi.com Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments. nih.gov

The inhibition of tyrosinase by this compound leads to a decreased production of L-DOPA and, consequently, dopaquinone. This reduction in essential precursors effectively halts the downstream cascade, leading to a decrease in the total melanin content. nih.govresearchgate.net Studies on other potent tyrosinase inhibitors have demonstrated this effect in B16F10 melanoma cell lines, where treatment leads to a significant reduction in both cellular tyrosinase activity and melanin production. mdpi.comresearchgate.net

Table 2: Key Steps in the Melanin Synthesis Pathway Affected by Tyrosinase Inhibition

| Step | Substrate | Enzyme | Product | Effect of Inhibition |

|---|---|---|---|---|

| 1 (Hydroxylation) | L-Tyrosine | Tyrosinase | L-DOPA | Blocked, preventing formation of L-DOPA. nih.gov |

| 2 (Oxidation) | L-DOPA | Tyrosinase | Dopaquinone | Blocked, preventing formation of dopaquinone. mdpi.com |

| 3 (Cyclization) | Dopaquinone | Spontaneous | Leucodopachrome | Does not occur due to lack of dopaquinone. |

| 4 (Polymerization) | Indole-5,6-quinone | Multiple/Spontaneous | Eumelanin | Does not occur due to pathway interruption. nih.gov |

While the inhibitory action of this compound on tyrosinase is established, its potential effects on other enzymes are a subject for further research. The benzamide scaffold is present in a variety of compounds known to inhibit other enzymes, such as histone deacetylases or cyclo-oxygenase. However, specific studies detailing the activity of this compound against other enzyme targets are not extensively documented in publicly available literature.

There is currently a lack of specific research data on the direct interaction of this compound with enzyme systems such as lipoxygenases or monoamine oxidases. Although other phenolic or benzamide-containing molecules may interact with these enzymes, direct evidence for this specific compound is not available.

Mechanism of Tyrosinase Inhibition by this compound

Function as Biochemical Probes

The unique structure of this compound, specifically the presence of an iodine atom, suggests its potential utility as a biochemical probe. Halogenated compounds are valuable in biological research, and the iodine atom can be substituted with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I). This radiolabeling would enable the use of this compound in various assays, such as radioligand binding studies to quantify enzyme-inhibitor interactions or for in-vivo imaging techniques like SPECT (Single Photon Emission Computed Tomography) to visualize the distribution of tyrosinase.

Elucidation of Enzyme Activities in Biological Systems

Research has identified this compound as an inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin. By binding to the active site of tyrosinase, the compound can modulate melanin production, making it a compound of interest for research into hyperpigmentation disorders. The inhibitory activity of compounds structurally related to this compound, such as 4-hydroxybenzoic acid, has been quantified. For instance, 4-hydroxybenzoic acid has demonstrated tyrosinase inhibitory activity with an IC50 value of 59.5 µg/mL. mdpi.com Other studies on various hydroxybenzoic acid derivatives have reported a range of IC50 values, highlighting the influence of substitution patterns on inhibitory potency. nih.govresearchgate.net While specific kinetic data such as the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive) for this compound are not extensively detailed in the available literature, the existing data on analogous compounds suggest a basis for its interaction with tyrosinase.

| Compound | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic Acid | Tyrosinase | 59.5 µg/mL | mdpi.com |

| Kojic Acid (Reference) | Tyrosinase | Range of 10-300 µM | researchgate.netnih.gov |

Characterization of Protein-Protein and Protein-Ligand Interactions

The interaction of small molecules with proteins is fundamental to their biological activity. Studies on compounds analogous to this compound have provided insights into such interactions. For example, the binding of 4-hydroxybenzoic acid (4-HBA) to human serum albumin (HSA), a major transport protein in the blood, has been characterized. nih.gov These studies indicate that 4-HBA can interact with HSA, and this binding is influenced by factors such as temperature and pH. nih.gov

Thermodynamic analysis of the interaction between 4-HBA and HSA suggests that the binding is a spontaneous process, driven by hydrogen bonds and van der Waals forces. nih.gov The binding constant (Kb) and the number of binding sites (n) have been determined, revealing that the stability of the complex can be temperature-dependent. nih.gov While these findings are for a related compound, they provide a framework for understanding how this compound might interact with serum albumin and other proteins. The iodine substituent in this compound is expected to influence its binding affinity and kinetics compared to 4-hydroxybenzoic acid due to differences in size, hydrophobicity, and electronic properties. However, specific studies on the protein-protein and protein-ligand interactions of this compound are not extensively documented.

| Ligand | Protein | Binding Constant (Kb) | Thermodynamic Drivers | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic Acid (4-HBA) | Human Serum Albumin (HSA) | Temperature-dependent | Hydrogen bonds and Van der Waals forces | nih.gov |

Development of Iodinated Probes for Live-Cell Imaging Applications

Iodinated compounds are valuable in the development of probes for various imaging modalities due to the unique properties of the iodine atom. While specific research on the development of this compound as a fluorescent probe for live-cell imaging is not prominent, the principles of using iodinated molecules in imaging are well-established. For instance, radioiodinated benzamide derivatives are utilized in single-photon emission computed tomography (SPECT) to visualize dopamine (B1211576) receptors in the brain. nih.gov

The development of fluorescent probes for live-cell imaging requires careful consideration of properties such as cell permeability, low cytotoxicity, and specific binding to the target of interest. wiley.com Iodinated organic molecules can be designed to possess these features. The iodine atom can be incorporated into a fluorophore structure to modulate its photophysical properties or to serve as a handle for further chemical modifications. The application of such probes allows for the real-time visualization of dynamic cellular processes. sigmaaldrich.com

Exploration in Neurodegenerative Disease Research

The dopaminergic system plays a crucial role in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. mdpi.com Given that substituted benzamides are known to interact with dopamine receptors, there is a rationale for exploring their potential in this area of research. Radioiodinated benzamides, such as [¹²³I]IBZM, are used as imaging agents in SPECT to assess the status of dopamine D2 receptors in patients with parkinsonism. nih.govnih.gov These imaging studies can help in the differential diagnosis of parkinsonian syndromes by visualizing the density of dopamine receptors. nih.gov

While these applications primarily involve the use of radioisotopes for imaging, the underlying affinity of the benzamide scaffold for dopamine receptors suggests that non-radioactive derivatives could also be valuable research tools. They could be used in in vitro and in vivo models to study the function of dopamine receptors and to investigate the effects of potential therapeutic agents on the dopaminergic system. However, specific studies detailing the exploration of this compound in neurodegenerative disease research models are limited.

Targeting Mechanisms in Preclinical Models

Specificity and Affinity of Melanin Binding

A notable characteristic of certain benzamide derivatives is their high affinity for melanin, the pigment found in skin, hair, and eyes. This property is particularly relevant for the development of agents for the diagnosis and therapy of melanoma, a type of skin cancer characterized by the overproduction of melanin. nih.gov Radioiodinated benzamides have demonstrated high and specific uptake in melanin-producing melanoma cells and tumors. nih.gov

The binding of these compounds to melanin is a rapid process, with a high percentage of the compound binding to melanin within a short incubation period. mdpi.com This binding is also of high capacity, meaning that melanin can bind a large amount of the benzamide derivative. nih.gov The interaction is thought to involve multiple types of associations rather than a simple receptor-ligand interaction, leading to the sequestration of the compound within melanin-containing tissues. nih.gov This high affinity and capacity for melanin binding make iodinated benzamides promising candidates for targeted radionuclide therapy of metastatic melanoma. nih.gov

| Compound Class | Target | Binding Characteristics | Potential Application | Reference |

|---|---|---|---|---|

| Radioiodinated Benzamides | Melanin | High affinity, high capacity, rapid binding | Melanoma imaging and therapy | nih.govmdpi.com |

Ligand-Receptor Interactions in Dopaminergic Systems

Substituted benzamides are a well-known class of compounds that interact with dopamine receptors, particularly the D2 subtype. The nature and position of substituents on the benzamide ring significantly influence the binding affinity and selectivity for different dopamine receptor subtypes. acs.org Structure-activity relationship (SAR) studies have shown that modifications to the benzamide core can lead to compounds with high affinity for D2 and D3 receptors. acs.org

| Compound Class | Receptor Target | Key Structural Features for Binding | Reference |

|---|---|---|---|

| Substituted Benzamides | Dopamine D2/D3 Receptors | Substituents on the benzamide ring, potential for hydrogen bonding and hydrophobic interactions | acs.orgresearchgate.net |

Potential for σ-Receptor Mediated Uptake Mechanisms

Extensive literature searches did not yield specific research findings on the potential for sigma (σ)-receptor mediated uptake mechanisms of this compound. While the broader class of iodinated benzamides has been investigated for their affinity to sigma receptors and subsequent cellular uptake, particularly in the context of tumor imaging, no studies were identified that directly examine this mechanism for this compound itself.

Research in the field has largely focused on other structurally related benzamide derivatives. For instance, compounds such as N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and various N-(2-diethylaminoethyl)benzamide derivatives have been synthesized and evaluated as high-affinity ligands for sigma receptors. nih.gov Studies on these related molecules have demonstrated that their accumulation in certain cell types, notably cancer cells which often overexpress sigma receptors, is mediated by their binding to these receptors. nih.govnih.gov This line of research underscores the general potential of the benzamide scaffold for targeting sigma receptors.

However, adherence to the specific molecular structure of this compound is critical for scientific accuracy. Without direct experimental evidence, such as in vitro binding assays or cellular uptake studies specifically involving this compound and sigma receptors, any discussion of its potential for σ-receptor mediated uptake would be speculative. The available scientific literature to date has not explored this specific interaction.

Therefore, no detailed research findings or data tables on the σ-receptor mediated uptake of this compound can be provided.

Preclinical Research Applications

Development of Radioligands for Molecular Imaging

The incorporation of a radioisotope of iodine into the 4-hydroxy-3-iodobenzamide structure allows for its use in non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These techniques are crucial in preclinical research for visualizing and quantifying biological processes in living animal models.

Design and Preclinical Evaluation of SPECT and PET Imaging Probes

Derivatives of this compound have been successfully developed as imaging probes for both SPECT and PET applications. The choice between SPECT and PET often depends on the specific research question, the required sensitivity, and the availability of radioisotopes. SPECT typically utilizes gamma-emitting radionuclides like iodine-123, while PET employs positron-emitting radionuclides. The design of these probes involves chemically modifying the parent compound to enhance its affinity and selectivity for a specific biological target, while also ensuring favorable pharmacokinetic properties.

Benzamide (B126) derivatives have shown a strong affinity for melanin (B1238610), making them excellent candidates for imaging melanoma, a type of skin cancer characterized by melanin production. nih.gov Radioiodinated benzamides, including derivatives of this compound, have been evaluated in preclinical melanoma models.

In studies using melanoma-bearing mice, these radiolabeled benzamides have demonstrated the ability to accumulate in melanoma tissues. For instance, N-(2-diethylaminoethyl)-4-[¹²⁵I]iodobenzamide ([¹²⁵I]BZA), a related compound, showed significant uptake in melanoma tumors. nih.gov Researchers have synthesized and evaluated various aromatic and heteroaromatic analogs of BZA to improve imaging properties, such as enhancing tumor-to-background ratios by modifying clearance rates from non-target organs. nih.gov Some of these analogs exhibited rapid clearance from non-target tissues, making them suitable for scintigraphic imaging, while others with higher and more prolonged tumor uptake were identified as potential candidates for radionuclide therapy. nih.gov

Preclinical studies with various radioiodinated benzamides have demonstrated their potential for detecting melanoma metastases. researchgate.netresearchgate.net While PET imaging with ¹⁸F-FDG is a standard method for detecting metastases, it has limitations in detecting small tumors. nih.gov This has driven the development of more specific agents like the benzamide derivatives.

Derivatives of iodobenzamide are utilized in SPECT imaging to assess dopaminergic receptor activity in the brain. Specifically, radiolabeled iodobenzamide compounds that act as ligands for dopamine (B1211576) D2 receptors have been evaluated in animal models. nih.govnih.gov

In one study, ¹²⁵I-IBZM (a derivative of iodobenzamide) was used to investigate D2 receptor supersensitivity in rats. nih.gov The study employed two models: chronic haloperidol (B65202) treatment and unilateral 6-hydroxydopamine (6-OHDA) lesioning of the substantia nigra. In both models, an increased in vivo binding of ¹²⁵I-IBZM in the striatum was observed, indicating an upregulation of D2 receptors. nih.gov This demonstrated the utility of this radioligand in detecting alterations in dopamine D2 receptor density in vivo. nih.gov

Another comparative study evaluated iodobenzamide (IBZM) and iodolisuride (ILIS) for SPECT imaging of dopamine D2 receptors in rats. nih.gov Both radioligands were able to detect the upregulation of striatal dopamine D2 receptors following chronic haloperidol treatment. nih.gov However, in a model of excitotoxic striatal lesion, IBZM accumulation was decreased, reflecting the reduction in D2 receptor density, whereas ILIS accumulation was unchanged. nih.gov These findings highlight that while both are used to image D2 receptors, their behavior can differ in various pathological models. nih.gov

In Vivo Biodistribution and Pharmacokinetic Studies (Animal Models)

Understanding the in vivo biodistribution and pharmacokinetics of radiolabeled compounds is essential for their development as imaging agents. These studies, typically conducted in animal models such as mice or rats, determine how the compound is absorbed, distributed, metabolized, and excreted by the body.

For melanoma imaging agents based on benzamide structures, preclinical studies have investigated how structural modifications influence their biodistribution. nih.gov The goal is to achieve high accumulation in the target tissue (melanoma) and rapid clearance from non-target tissues and blood to obtain clear images with a high signal-to-noise ratio.

In Vitro Pharmacological Characterization

Before a compound can be advanced to in vivo studies, its pharmacological properties must be thoroughly characterized in vitro. This involves determining its affinity and selectivity for its intended biological target.

Receptor Binding Assays and Affinity Determination

Receptor binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (such as a this compound derivative) and a receptor. nih.gov These assays are used to determine the affinity of the ligand for the receptor, which is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

In the context of developing dopaminergic receptor ligands, competitive radioligand binding assays are commonly employed. researchgate.net These assays involve incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound. By measuring the displacement of the radioligand, the affinity of the test compound for the receptor can be determined. For instance, various benzamide derivatives have been evaluated for their affinity to dopamine D2 and D3 receptors using such assays. researchgate.net

Similarly, for compounds designed to target other receptors, such as serotonin (B10506) receptors, binding assays are crucial for determining their affinity and selectivity. For example, a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives were synthesized and their affinity for 5-HT3 receptors was determined using receptor binding assays. nih.gov

Enzymatic Activity Assays (e.g., IC50 and Ki Determination)

Enzymatic activity assays are fundamental in drug discovery and molecular pharmacology to determine the inhibitory potential of a compound against a specific enzyme. For this compound, a key area of investigation has been its effect on tyrosinase, a critical enzyme in melanin synthesis. The primary goal of these assays is to quantify the concentration of the inhibitor required to reduce enzyme activity by half, known as the half-maximal inhibitory concentration (IC50), and to determine the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.

The determination of IC50 and Ki values is crucial for understanding the potency and mechanism of action of an inhibitor. nih.govnih.gov A lower IC50 value indicates a more potent inhibitor. The Ki value provides a more absolute measure of binding affinity and is independent of substrate concentration. nih.gov

A common method for assessing tyrosinase inhibitory activity is the mushroom tyrosinase assay. researchgate.net This spectrophotometric assay typically involves monitoring the formation of dopachrome (B613829) from the oxidation of a substrate like L-DOPA, which results in a color change that can be measured over time. researchgate.netmdpi.com The rate of this reaction is measured in the presence and absence of the inhibitor to determine the degree of inhibition.

Interactive Data Table: Hypothetical Tyrosinase Inhibition Data

| Inhibitor Concentration (µM) | % Inhibition |

| 1 | 15 |

| 5 | 45 |

| 10 | 60 |

| 20 | 75 |

| 50 | 90 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The relationship between inhibitor concentration and the percentage of enzyme inhibition is used to calculate the IC50 value. researchgate.net Further kinetic studies, often involving varying both substrate and inhibitor concentrations, are necessary to determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive, or mixed). nih.gov

In Vitro Autoradiography Studies

In vitro autoradiography is a powerful technique used to visualize and quantify the distribution of radiolabeled ligands bound to specific receptors or enzymes in tissue sections. ku.dkresearchgate.net The presence of an iodine atom in the structure of this compound makes it a suitable candidate for radiolabeling, typically with iodine-125 (B85253) (¹²⁵I), a commonly used isotope for autoradiography due to its high specific activity and ease of detection. nih.gov

The general procedure for in vitro autoradiography involves incubating thin tissue sections with a radiolabeled form of the compound of interest. fz-juelich.de After incubation and washing to remove unbound radioligand, the tissue sections are apposed to a radiation-sensitive film or a phosphor imaging plate. fz-juelich.de The resulting autoradiogram provides a detailed map of the location and density of the binding sites. jove.com

Although no specific in vitro autoradiography studies featuring this compound have been identified in the available literature, the methodology has been successfully applied to other iodinated benzamide derivatives for mapping various receptors in the brain and other tissues. mdpi.comnih.gov For instance, radioiodinated benzamides have been instrumental in visualizing dopamine D2 receptors and glial tumors. nih.gov This demonstrates the potential utility of a radiolabeled version of this compound for similar applications, such as mapping the distribution of tyrosinase in skin tissue sections or in melanoma models.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the three-dimensional structure of 4-Hydroxy-3-iodobenzamide is a prerequisite for understanding its chemical reactivity and biological interactions. While standard spectroscopic methods provide basic structural information, advanced techniques offer higher resolution and more detailed insights.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, high-resolution two-dimensional (2D) techniques are employed to unambiguously assign all proton and carbon signals and to reveal through-bond and through-space connectivities.

¹H NMR: The proton NMR spectrum provides initial information on the aromatic substitution pattern. For this compound, the aromatic proton adjacent to the iodine atom is expected to show a chemical shift downfield, typically around δ 8.2 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the amide and hydroxyl functional groups to the correct positions on the benzene (B151609) ring.

These advanced NMR experiments collectively provide an unequivocal confirmation of the compound's covalent structure.

| Technique | Information Obtained | Relevance to this compound |

| High-Resolution ¹H NMR | Chemical environment and coupling of protons. | Confirms aromatic substitution pattern and functional group proximity. |

| ¹³C NMR | Number and type of carbon atoms. | Identifies all unique carbons in the molecule, including carbonyl and aromatic carbons. |

| COSY | J-coupling between neighboring protons. | Establishes the connectivity of the aromatic protons. |

| HSQC/HMBC | Correlations between protons and carbons. | Unambiguously assigns all ¹H and ¹³C signals and confirms the overall molecular structure. |

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large macromolecular assemblies. portlandpress.com For a small molecule like this compound, Cryo-EM is not a standalone characterization tool. However, it becomes an invaluable technique for studying complexes formed between the compound and its biological targets, such as enzymes or receptors. nih.govnih.gov If this compound were to bind to a large protein, Cryo-EM could be used to:

Determine the high-resolution structure of the protein-ligand complex. biorxiv.org

Visualize the precise binding pocket and orientation of the compound within the protein.

Characterize conformational changes in the protein induced by the binding of the compound. nih.gov

This information is critical in structure-based drug design for understanding the mechanism of action and optimizing ligand-target interactions. nih.gov

Chromatographic Method Development for Compound Purity and Separation

Ensuring the purity of a chemical compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. The development of a robust and reliable HPLC method is essential for separating the target compound from any starting materials, by-products, or degradation products.

A typical approach for developing a purity determination method for this compound would involve reverse-phase HPLC (RP-HPLC). jfda-online.com The key steps and parameters in method development include:

Column Selection: A C18 column is a common starting point, offering good retention for moderately polar compounds. jfda-online.com

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) is often employed. jfda-online.com The gradient is optimized to ensure adequate retention of the main compound while providing sharp peaks and good resolution from all potential impurities.

Detector Wavelength Selection: A UV detector is typically used, with the wavelength set to the absorbance maximum of this compound (e.g., 254 nm) to ensure high sensitivity. jfda-online.com

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines. This process involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is suitable for its intended purpose. jfda-online.com

| Parameter | Description | Example Condition for this compound |

| Stationary Phase | The solid support within the HPLC column. | Reverse-Phase C18, 5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | A: 10 mM Ammonium Acetate, pH 7.0B: Acetonitrile |

| Elution Mode | The process of changing the mobile phase composition. | Gradient elution |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min |

| Detection | The method used to visualize the separated components. | UV Absorbance at 254 nm |

Investigation of Biodegradation Pathways Using Advanced Analytical Methods

Understanding how a compound is broken down by microorganisms in the environment is crucial for assessing its environmental fate and persistence. The investigation of biodegradation pathways for halogenated aromatic compounds often relies on highly sensitive and specific analytical techniques capable of identifying unknown metabolites in complex biological matrices. nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for this purpose. This technique couples the separation power of HPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. To study the biodegradation of this compound, a typical workflow would be:

Incubate the compound with a relevant microbial culture or environmental sample.

Collect samples at various time points.

Separate the components of the sample using LC.

Analyze the eluting compounds with QTOF-MS.

The high mass accuracy of the QTOF analyzer allows for the determination of the elemental composition of the parent compound and any detected metabolites. This helps in proposing structures for degradation products, which may be formed through reactions such as:

Deiodination: Removal of the iodine atom.

Hydroxylation: Addition of one or more hydroxyl groups to the aromatic ring.

Amide Hydrolysis: Cleavage of the amide bond to form 4-hydroxy-3-iodobenzoic acid.

Ring Cleavage: Opening of the aromatic ring, leading to smaller aliphatic molecules.

By tracking the formation and disappearance of these metabolites over time, a comprehensive biodegradation pathway can be proposed. nih.gov

Thermal Analysis for Understanding Molecular Interactions and Assemblies

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, melting point, purity, and polymorphic forms.

A coupled TGA-DSC analysis can provide simultaneous information:

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. kohan.com.tw For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This is crucial for determining the upper-temperature limit of its stability.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. kohan.com.tw The DSC curve for this compound would show endothermic events, such as melting, and exothermic events, such as crystallization or decomposition. The melting point can be used as an indicator of purity, while the presence of multiple thermal events could suggest polymorphism.

| Technique | Measurement Principle | Data Obtained for this compound |

| TGA | Mass change vs. Temperature | Onset of thermal decomposition, presence of residual solvents or water. |

| DSC | Heat flow vs. Temperature | Melting point, heat of fusion, glass transitions, exothermic decomposition events (>200°C). |

Together, these advanced analytical methods provide a detailed and multi-faceted characterization of this compound, which is essential for its development in any scientific or industrial application.

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 4-Hydroxy-3-iodobenzamide. Methods like Density Functional Theory (DFT) can be used to map the electron density distribution across the molecule. This mapping helps in predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into the compound's reactivity.

Computational chemistry plays a crucial role in elucidating the intricate details of chemical reactions involving this compound. By employing quantum chemical methods, researchers can model reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern the reaction rate.

For instance, the synthesis of this compound often involves the electrophilic iodination of a 4-hydroxybenzamide (B152061) precursor. DFT calculations can be utilized to study the mechanism of such electrophilic aromatic substitution reactions. nih.gov These calculations can model the formation of intermediates, such as π- and σ-complexes, and determine the activation energies associated with each step of the reaction. nih.gov By constructing a free energy surface profile, the most favorable reaction pathway can be identified. nih.gov

Furthermore, computational programs like Gaussian can be applied to perform transition state analysis for various reactions, such as hydrolysis or oxidation pathways of the compound. This involves locating the saddle point on the potential energy surface that corresponds to the transition state and calculating its vibrational frequencies to confirm its nature. A study on the formation of a different benzamide (B126) derivative successfully used DFT calculations with the B3LYP functional to compute the potential energy surface, identifying two transition states and proposing a detailed reaction mechanism. researchgate.net Similarly, the mechanism of the oxidation of L-Tyrosine by iodine has been investigated using both semi-empirical and DFT methods to postulate reaction mechanisms and identify transition states. scispace.com These examples highlight the methodologies that can be applied to understand the reactivity and transformation of this compound.

A hypothetical reaction pathway for the formation of this compound is detailed in the table below, outlining the key species that would be modeled in a computational study.

| Species | Description | Computational Focus |

| Reactants | 4-Hydroxybenzamide and an iodinating agent (e.g., ICl) | Optimization of ground state geometries and calculation of electronic properties. |

| Intermediate 1 | Formation of a π-complex between the aromatic ring and the electrophile | Characterization of the non-covalently bound intermediate structure. |

| Transition State 1 | The energy barrier for the formation of the σ-complex | Locating the transition state structure and calculating the activation energy. |

| Intermediate 2 | The σ-complex (Wheland intermediate) where the iodine is attached to the ring | Optimization of the geometry and analysis of charge distribution. |

| Transition State 2 | The energy barrier for the rearomatization of the ring | Locating the transition state for proton loss and calculating the activation energy. |

| Product | This compound | Optimization of the final product geometry and comparison of its stability to the reactants. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Given that benzamide derivatives are known to inhibit various enzymes, docking studies can provide valuable insights into the potential biological activity of this compound. One such potential target is tyrosinase, a key enzyme in melanin (B1238610) synthesis. mmu.ac.uknih.govmdpi.comnih.govresearchgate.netnih.govnih.gov

Molecular docking simulations can predict the binding mode of this compound within the active site of tyrosinase. nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov For example, the hydroxyl and amide groups of the compound could form hydrogen bonds with amino acid residues in the enzyme's active site, while the iodinated benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. mmu.ac.uknih.govmdpi.commmu.ac.uk MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein in a simulated aqueous environment. mmu.ac.uk Analysis of the MD trajectory can reveal the stability of the predicted binding pose, fluctuations in the protein structure upon ligand binding, and the persistence of key intermolecular interactions. mdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to assess the stability of the complex and the flexibility of individual residues. mdpi.com

The table below summarizes the key steps and outputs of a typical molecular docking and dynamics simulation study for this compound with tyrosinase.

| Simulation Step | Description | Key Outputs |

| Protein Preparation | The 3D structure of tyrosinase is obtained from a protein database (e.g., PDB) and prepared for docking (e.g., adding hydrogens, removing water). | A refined protein structure ready for docking. |

| Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. | An optimized 3D conformation of the ligand. |

| Molecular Docking | The ligand is docked into the active site of the protein using a docking algorithm (e.g., AutoDock, GLIDE). | A set of predicted binding poses ranked by a scoring function (e.g., binding energy). |

| Binding Mode Analysis | The best-ranked pose is analyzed to identify key intermolecular interactions with the protein's active site residues. | A 2D or 3D representation of the ligand-protein interactions. |

| MD Simulation | The ligand-protein complex is subjected to a simulation of its motion over a period of nanoseconds in a simulated environment. mmu.ac.uk | A trajectory file containing the coordinates and velocities of all atoms over time. |

| Trajectory Analysis | The MD trajectory is analyzed to assess the stability of the complex and the nature of the interactions. | RMSD plots, RMSF plots, hydrogen bond analysis, and binding free energy calculations. |

Structure-Based Drug Design and Virtual Screening

Structure-based drug design (SBDD) and virtual screening are powerful computational strategies used in the discovery of new drugs. These methods rely on the three-dimensional structure of the biological target to identify and optimize potential inhibitors. The benzamide scaffold is a common feature in many bioactive molecules, making this compound a potential starting point or fragment for SBDD campaigns. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govplos.orgthieme-connect.demdpi.com If this compound is identified as a hit from an initial screen, its structure can be used as a template to search for similar compounds with potentially improved properties. Shape-based screening, for example, can identify molecules with a similar three-dimensional shape to the known active compound. nih.govplos.org

Alternatively, in a structure-based virtual screening approach, a library of compounds can be docked into the active site of a target protein, such as tyrosinase. thieme-connect.de The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for experimental testing. This approach has been successfully used to discover novel tyrosinase inhibitors. thieme-connect.demdpi.com

Once a promising hit like this compound is identified, SBDD principles can be used to optimize its structure to improve its potency and selectivity. By analyzing the predicted binding mode from molecular docking studies, medicinal chemists can make targeted modifications to the molecule to enhance its interactions with the target. For example, if the iodine atom is in a position to form a favorable halogen bond, its position could be maintained while other parts of the molecule are modified to improve other interactions or physicochemical properties.

The workflow for a structure-based drug design and virtual screening campaign starting from a benzamide scaffold is outlined below.

| Step | Description | Computational Tools |

| Target Identification and Validation | A biological target relevant to a disease is selected, and its 3D structure is obtained. | Protein Data Bank (PDB), literature review. |

| Virtual Screening | A large library of compounds is screened in silico against the target's binding site. | Docking software (e.g., AutoDock, GLIDE), pharmacophore modeling software. |

| Hit Identification | The top-scoring compounds ("hits") are identified based on their predicted binding affinity and interactions. | Visualization software (e.g., PyMOL, Chimera), scoring functions. |

| Hit-to-Lead Optimization | The chemical structure of a promising hit is systematically modified to improve its potency, selectivity, and drug-like properties. | Molecular modeling software, QSAR models. |

| Lead Compound Selection | A lead compound with a desirable biological and physicochemical profile is selected for further preclinical development. | ADMET prediction tools, synthetic feasibility analysis. |

In Silico Prediction of Molecular Properties for Research Prioritization

Before committing significant resources to the synthesis and experimental testing of a compound, it is crucial to assess its potential drug-like properties. In silico methods provide a rapid and cost-effective way to predict a wide range of molecular properties, including those related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). sci-hub.sejonuns.comfrontiersin.org

Various computational models and web-based tools, such as admetSAR and pkCSM, are available to predict the ADMET profile of a molecule like this compound based solely on its chemical structure. sci-hub.sejonuns.comnih.gov These tools can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities like carcinogenicity and hepatotoxicity. sci-hub.sejonuns.com

Quantitative Structure-Activity Relationship (QSAR) is another computational method that can be used to predict the biological activity or other properties of a compound. nih.govjppres.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their experimentally determined properties. nih.govmdpi.com By developing a QSAR model for a series of halogenated benzamide derivatives, for example, the activity of a new compound like this compound could be predicted. mdpi.com

The predicted properties from these in silico tools can be used to prioritize compounds for further investigation. For instance, a compound with predicted good oral bioavailability and low toxicity would be a higher priority for synthesis and testing than a compound with predicted poor absorption and high toxicity. nih.gov This early-stage assessment helps to reduce the attrition rate of drug candidates in later stages of development.

The table below lists some of the key molecular properties of this compound that can be predicted using in silico tools and their importance in research prioritization.

| Property Category | Specific Property | Importance for Research Prioritization | Example In Silico Tool |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which the compound will be absorbed from the gut after oral administration. | pkCSM, admetSAR sci-hub.sejonuns.com |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. frontiersin.org | SwissADME, pkCSM frontiersin.orgnih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross into the central nervous system. | pkCSM, admetSAR sci-hub.se |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its pharmacological effect. | SwissADME, pkCSM | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and the metabolic fate of the compound. sci-hub.se | SwissADME, pkCSM, CypReact sci-hub.se |

| Excretion | Total Clearance | An indicator of the rate at which a drug is removed from the body. frontiersin.org | pkCSM frontiersin.org |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. nih.gov | Toxtree, admetSAR frontiersin.orgnih.gov |

| Hepatotoxicity | Indicates the potential for the compound to cause liver damage. jonuns.com | admetSAR, pkCSM jonuns.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-iodobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves iodination of 4-hydroxybenzamide derivatives. Key steps include halogenation using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Yield optimization requires precise stoichiometry (1:1.2 molar ratio of substrate to ICl) and inert atmosphere to prevent oxidation. Post-reaction purification via recrystallization (ethanol/water) improves purity (>95%) .

- Data Consideration : Monitor intermediates via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) and confirm final product purity via melting point (MP: 182–184°C) and NMR (¹H NMR: δ 8.2 ppm for aromatic protons adjacent to iodine) .